![molecular formula C10H9IN2O2 B3212416 Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1101120-55-1](/img/structure/B3212416.png)
Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9IN2O2 This compound is characterized by the presence of an iodine atom attached to a pyrazolo[1,5-a]pyridine ring system, which is further esterified with an ethyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the iodination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of pyrazolo[1,5-a]pyridine-3-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the iodine and other reagents involved .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the biological activity of pyrazolo[1,5-a]pyridine derivatives, which may have potential as therapeutic agents.
Medicine: Research into its derivatives could lead to the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolo[1,5-a]pyridine ring system may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 5-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different binding interactions and reaction pathways .
Properties
IUPAC Name |
ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-12-13-4-3-7(11)5-9(8)13/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMLMZHWDJSFNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233748 | |
Record name | Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101120-55-1 | |
Record name | Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1101120-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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